molecular formula C25H40ClN3O8 B14074836 Landiolol hydrochloride enantiomer CAS No. 1253907-83-3

Landiolol hydrochloride enantiomer

Cat. No.: B14074836
CAS No.: 1253907-83-3
M. Wt: 546.1 g/mol
InChI Key: DLPGJHSONYLBKP-LBPAWUGGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of landiolol hydrochloride involves several key steps. One method utilizes cheap and easily available raw materials and employs a phase transfer catalysis method to shorten reaction time . The process begins with the reaction of para hydroxybenzene propanoic acid with potassium hydroxide, anhydrous potassium carbonate, and tetra-n-butyl ammonium bromide in dimethyl sulfoxide (DMSO) at 115-120°C. The product is then extracted and purified using a series of washing and crystallization steps .

Industrial Production Methods

For industrial-scale production, the preparation method is designed to be environmentally friendly, stable, and highly repeatable. The use of a saturated ammonium chloride solution/dilute hydrochloric acid solution for salt formation ensures high product quality and ease of control .

Chemical Reactions Analysis

Types of Reactions

Landiolol hydrochloride enantiomer undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.

Common Reagents and Conditions

Common reagents used in these reactions include potassium hydroxide, anhydrous potassium carbonate, and tetra-n-butyl ammonium bromide. The reactions typically occur under controlled temperature and solvent conditions, such as in DMSO at elevated temperatures .

Major Products Formed

The major products formed from these reactions include the ester-bound structure of landiolol, which is rapidly metabolized in the plasma by pseudocholinesterases and carboxylesterases .

Comparison with Similar Compounds

Landiolol hydrochloride enantiomer is often compared with other β1-blockers such as esmolol. While both share similar metabolic pathways, landiolol exhibits faster pharmacokinetics, higher potency, and greater cardioselectivity . Unlike esmolol, landiolol does not produce methanol as a byproduct, making it a safer option . Other similar compounds include metoprolol and atenolol, but landiolol’s ultra-short-acting nature and high selectivity set it apart .

Conclusion

This compound is a highly selective β1-adrenergic receptor blocker with significant applications in medicine and research. Its unique properties, including rapid onset and high cardioselectivity, make it a valuable compound for managing tachyarrhythmias and other cardiovascular conditions.

Properties

CAS No.

1253907-83-3

Molecular Formula

C25H40ClN3O8

Molecular Weight

546.1 g/mol

IUPAC Name

[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 3-[4-[(2R)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate;hydrochloride

InChI

InChI=1S/C25H39N3O8.ClH/c1-25(2)35-18-22(36-25)17-34-23(30)8-5-19-3-6-21(7-4-19)33-16-20(29)15-26-9-10-27-24(31)28-11-13-32-14-12-28;/h3-4,6-7,20,22,26,29H,5,8-18H2,1-2H3,(H,27,31);1H/t20-,22+;/m1./s1

InChI Key

DLPGJHSONYLBKP-LBPAWUGGSA-N

Isomeric SMILES

CC1(OC[C@@H](O1)COC(=O)CCC2=CC=C(C=C2)OC[C@@H](CNCCNC(=O)N3CCOCC3)O)C.Cl

Canonical SMILES

CC1(OCC(O1)COC(=O)CCC2=CC=C(C=C2)OCC(CNCCNC(=O)N3CCOCC3)O)C.Cl

Origin of Product

United States

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